molecular formula C6H10O6 B102576 2-Keto-3-deoxygluconate CAS No. 17510-99-5

2-Keto-3-deoxygluconate

Cat. No. B102576
CAS RN: 17510-99-5
M. Wt: 178.14 g/mol
InChI Key: WPAMZTWLKIDIOP-WVZVXSGGSA-N
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Description

2-Keto-3-deoxygluconate (KDG) is a metabolite that plays a role in various biochemical pathways. It is a product of protein deglycation and a potent glycating agent. KDG is formed through the oxidation of 3-deoxyglucosone, a reaction catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1) . This compound is also an intermediate in the pectinolytic pathway of certain phytopathogenic bacteria and is involved in the metabolism of glucose in organisms like Sulfolobus solfataricus .

Synthesis Analysis

The synthesis of KDG can occur through different enzymatic reactions. One such reaction is the oxidation of 3-deoxyglucosone to KDG by ALDH1A1, as identified in human erythrocytes . Another method of synthesis is the biocatalytic dehydration of d-gluconate using gluconate dehydratase from Thermoproteus tenax, which converts d-gluconate to KDG in a highly efficient one-step process . Additionally, KDG can be produced by the enzymatic dehydration of gluconate using immobilized cells of Sulfolobus solfataricus .

Molecular Structure Analysis

The molecular structure of KDG has been studied in various contexts. For instance, the crystal structure of 2-Keto-3-deoxygluconate kinase from Thermus thermophilus HB8 revealed that KDG binds predominantly as an open chain structure . This is consistent with findings that 2-keto-3-deoxygluconate-6-P aldolase is specific for the open chain form of its substrate .

Chemical Reactions Analysis

KDG is involved in several chemical reactions. It can be phosphorylated by 2-ketogluconate kinase to form 2-keto-3-deoxy-6-phosphogluconate . It is also a substrate for aldolases, which can catalyze carbon-carbon bond formation, as seen with the 2-keto-3-deoxygluconate aldolase from Aspergillus niger . Furthermore, KDG can be converted into 2,5-diketo-3-deoxygluconate by 2-keto-3-deoxygluconate oxidoreductase, a reversible reaction that also involves the oxidation of NADH .

Physical and Chemical Properties Analysis

The physical and chemical properties of KDG have been explored in various studies. For example, the specificity of 2-keto-3-deoxygluconate-6-P aldolase for the open chain form of its substrate suggests that KDG exists in equilibrium with different anomeric forms, which are rapidly interconverted . The enzyme from Aspergillus niger showed maximal activity at pH 8.0 and 50°C, with a Km value of 10 mM for KDG . The enzyme's activity was also influenced by various compounds and inhibitors, indicating the importance of the enzyme's environment on its function .

Scientific Research Applications

Enzymatic Specificity and Reaction Rates

2-Keto-3-deoxygluconate aldolase shows specificity for the open-chain keto form of 2-Keto-3-deoxygluconate-6-P, as demonstrated by Midelfort, Gupta, and Meloche (1977) using NMR methods. This specificity impacts the enzyme's reaction rates and its role in biochemical pathways (Midelfort, Gupta, & Meloche, 1977).

Production and Inhibition in Microorganisms

Nicolaus et al. (1986) discovered that 2-Keto-3-deoxygluconate can be produced by enzymatic dehydration of gluconate using immobilized cells of Sulfolobus solfataricus. They also found that the degradation of this compound can be inhibited, highlighting its metabolic significance in certain microorganisms (Nicolaus et al., 1986).

Role in Glycation and Disease

Collard et al. (2007) identified the enzyme aldehyde dehydrogenase 1A1 as responsible for the oxidation of 3-deoxyglucosone to 2-Keto-3-deoxygluconate. This process is important in the context of protein deglycation and the formation of glycation end-products, which are significant in diseases like diabetes (Collard et al., 2007).

Enzymatic Properties and Applications

Allam, Hassan, and Elzainy (1975) reported on the enzymatic properties of 2-Keto-3-deoxygluconate aldolase from Aspergillus niger, including its optimal activity conditions, substrate specificity, and potential applications in biocatalysis (Allam, Hassan, & Elzainy, 1975).

Structural Insights for Biocatalysis

Royer et al. (2010) conducted structurally informed mutagenesis of 2-Keto-3-deoxygluconate aldolase to create stereochemically complementary biocatalysts. This research provides valuable insights into the enzyme's structure-function relationship, which is crucial for its application in synthetic chemistry (Royer et al., 2010).

Involvement in Pectinolytic Pathways

Condemine, Hugouvieux-Cotte-Pattat, and Robert‐Baudouy (1984) explored the role of 2-Keto-3-deoxygluconate in pectinolysis, particularly in phytopathogenic bacteria. This underscores its importance in plant-pathogen interactions and potentially in agricultural biotechnology (Condemine, Hugouvieux-Cotte-Pattat, & Robert‐Baudouy, 1984).

Key Enzyme in Glucose Metabolism

Ohshima et al. (2007) identified and characterized 2-Keto-3-deoxygluconate kinase in Sulfolobus tokodaii, revealing its critical role in the glucose metabolic pathway. This provides insights into unique metabolic pathways in extremophiles (Ohshima et al., 2007).

Future Directions

Enzymatic reaction cascades represent a powerful tool to convert biogenic resources into valuable chemicals for fuel and commodity markets . KDG, as a sugar degradation product, can be used as a precursor in these biocatalytic conversion strategies . For instance, a novel, multi-enzymatic reaction cascade for the one-pot simultaneous synthesis of L-alanine and L-serine from KDG has been described .

properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMZTWLKIDIOP-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938623
Record name 3-Deoxy-D-erythro-2-hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto-3-deoxygluconate

CAS RN

17510-99-5
Record name 2-keto-3-Deoxygluconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17510-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-3-deoxygluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017510995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxy-D-erythro-2-hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
HJ Lamble, NI Heyer, SD Bull, DW Hough… - Journal of Biological …, 2003 - ASBMB
… dehydration of gluconate to 2-keto-3-deoxygluconate. 2-Keto-3-deoxygluconate (KDG) aldolase then catalyzes the cleavage of 2-keto-3-deoxygluconate to glyceraldehyde and pyruvate…
Number of citations: 162 www.jbc.org
K Matsubara, R Köhling, B Schönenberger… - Journal of …, 2014 - Elsevier
… A newly developed LC–MS method has served as important analytical tool for the simultaneous qualitative and quantitative analysis of d-gluconate and 2-keto-3-deoxygluconate. …
Number of citations: 29 www.sciencedirect.com
M Reher, T Fuhrer, M Bott, P Schönheit - Journal of bacteriology, 2010 - Am Soc Microbiol
… and gluconate dehydratase, as in the semiphosphorylative pathway, but then the steps differ as follows: KDG is cleaved into pyruvate and glyceraldehyde via 2-keto-3-deoxygluconate-…
Number of citations: 68 journals.asm.org
AM Allam, MM Hassan, TA Elzainy - Journal of bacteriology, 1975 - Am Soc Microbiol
… To our knowledge, 2-keto-3-deoxygluconate (KDG) aldolase is an enzyme not previously recognized. Dahms and Anderson (2) recently demonstrated a 2-keto-3-deoxyaldonic acid …
Number of citations: 20 journals.asm.org
A Pickl, U Johnsen, RM Archer… - FEMS Microbiology …, 2014 - academic.oup.com
… pathway, involving 2-keto-3-deoxygluconate kinase (KDGK) as … -1 as functional 2-keto-3-deoxygluconate kinase in the semi-… -1 as functional 2-keto-3-deoxygluconate kinase in the semi-…
Number of citations: 15 academic.oup.com
A Theodossis, H Walden, EJ Westwick… - Journal of Biological …, 2004 - ASBMB
… pathway glucose dehydrogenase and gluconate dehydratase catalyze the oxidation of glucose to gluconate and the subsequent dehydration of gluconate to d-2-keto-3-deoxygluconate …
Number of citations: 91 www.jbc.org
G Condemine, J Robert-Baudouy - Journal of bacteriology, 1987 - Am Soc Microbiol
… The 2-keto-3-deoxygluconate permease could mediate the … not induced by external 2-keto-3-deoxygluconate in the wild-… able to grow on 2-keto-3-deoxygluconate as the sole carbon …
Number of citations: 43 journals.asm.org
JE Fradkin, DG Fraenkel - Journal of Bacteriology, 1971 - Am Soc Microbiol
… , has been identified as complete deficiency of 2-keto-3deoxygluconate 6-phosphate (KDGP) … The product, 2-keto-3deoxygluconate 6-phosphate (KDGP) is cleaved by an aldolase (EC …
Number of citations: 70 journals.asm.org
G Condemine, N Hugouvieux-Cotte-Pattat… - …, 1984 - microbiologyresearch.org
… to the corresponding 2-keto-3-deoxygluconate oxidoreductase … properties of 2-keto-3-deoxygluconate oxidoreductase will … mutants lacking 2-keto-3-deoxygluconate oxidoreductase …
Number of citations: 29 www.microbiologyresearch.org
N Ohshima, E Inagaki, K Yasuike, K Takio… - Journal of molecular …, 2004 - Elsevier
… 2-Keto-3-deoxygluconate kinase (KDGK) catalyzes the phosphorylation of 2-keto-3-deoxygluconate (KDG) to 2-keto-3-deoxy-6-phosphogluconate (KDGP). The genome sequence of …
Number of citations: 50 www.sciencedirect.com

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